Cas no 1261900-35-9 (6-(4-Benzyloxyphenyl)nicotinic acid)
6-(4-Benzyloxyphenyl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- BS-30473
- CS-0209627
- 6-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
- 1261900-35-9
- 6-(4-(Benzyloxy)phenyl)nicotinic acid
- MFCD18318602
- 6-(4-(Benzyloxy)phenyl)nicotinicacid
- DTXSID30688436
- 6-(4-BENZYLOXYPHENYL)NICOTINIC ACID
- 6-(4-Benzyloxyphenyl)nicotinic acid
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- Inchi: 1S/C19H15NO3/c21-19(22)16-8-11-18(20-12-16)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
- InChI Key: KXAUSBINFYIFLA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1C=CC(C(=O)O)=CN=1
Computed Properties
- Exact Mass: 305.10519334Da
- Monoisotopic Mass: 305.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 59.4Ų
6-(4-Benzyloxyphenyl)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI18966-250mg |
6-(4-Benzyloxyphenyl)nicotinic acid |
1261900-35-9 | 98% | 250mg |
$249.00 | 2024-04-20 | |
| A2B Chem LLC | AI18966-1g |
6-(4-Benzyloxyphenyl)nicotinic acid |
1261900-35-9 | 98% | 1g |
$608.00 | 2024-04-20 | |
| 1PlusChem | 1P00HKJA-1g |
6-(4-Benzyloxyphenyl)nicotinic acid |
1261900-35-9 | 98% | 1g |
$799.00 | 2025-02-28 | |
| 1PlusChem | 1P00HKJA-250mg |
6-(4-Benzyloxyphenyl)nicotinic acid |
1261900-35-9 | 98% | 250mg |
$328.00 | 2025-02-28 |
6-(4-Benzyloxyphenyl)nicotinic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 6-(4-Benzyloxyphenyl)nicotinic acid
Introduction to 6-(4-Benzyloxyphenyl)nicotinic Acid (CAS No. 1261900-35-9)
6-(4-Benzyloxyphenyl)nicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261900-35-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of nicotinic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a benzyloxy group attached to a phenyl ring that is further linked to a nicotinic acid backbone, imparts unique chemical and pharmacological properties that make it a subject of intense research interest.
The synthesis and characterization of 6-(4-benzyloxyphenyl)nicotinic acid involve sophisticated chemical methodologies that ensure high purity and yield, which are critical for subsequent biological evaluations. The benzyloxy substituent not only enhances the solubility of the compound in various solvents but also modulates its interaction with biological targets. This feature is particularly valuable in drug design, where optimal solubility and bioavailability are key determinants of efficacy.
In recent years, there has been a surge in research focused on nicotinic acid derivatives due to their potential roles in modulating metabolic pathways, particularly those related to lipid metabolism and inflammation. Studies have demonstrated that certain derivatives of nicotinic acid can influence the activity of nuclear receptors such as PPARα (Peroxisome Proliferator-Activated Receptor alpha), which is implicated in the regulation of glucose and lipid homeostasis. The presence of the 4-benzyloxyphenyl moiety in 6-(4-benzyloxyphenyl)nicotinic acid may contribute to its ability to interact with such receptors, thereby influencing metabolic processes.
Moreover, the structural similarity of this compound to known pharmacologically active agents has prompted investigations into its potential therapeutic applications. For instance, nicotinic acid derivatives have been explored for their anti-inflammatory and anti-atherosclerotic properties. The benzyloxyphenyl group may play a crucial role in mediating these effects by influencing enzyme activity or receptor binding affinity. Preliminary in vitro studies have suggested that 6-(4-benzyloxyphenyl)nicotinic acid exhibits promising activity in modulating inflammatory responses, making it a candidate for further development as an anti-inflammatory agent.
The pharmacokinetic profile of 6-(4-benzyloxyphenyl)nicotinic acid is another area of active investigation. The benzyloxy group can influence metabolic stability and absorption rates, which are critical factors in determining the compound's bioavailability. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict how this compound might behave within biological systems. These studies provide valuable insights into its potential efficacy and safety profiles before it undergoes further preclinical testing.
Recent advancements in synthetic chemistry have enabled the development of more efficient routes for producing 6-(4-benzyloxyphenyl)nicotinic acid, reducing costs and improving scalability. These improvements are essential for moving the compound into clinical trials and eventual commercialization. Additionally, green chemistry principles have been integrated into its synthesis to minimize environmental impact, reflecting a growing emphasis on sustainable practices in pharmaceutical manufacturing.
The biological activity of 6-(4-benzyloxyphenyl)nicotinic acid has also been explored in the context of neuroprotective therapies. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological functions. The unique structure of this compound may allow it to modulate nAChR activity in ways that could be beneficial for treating neurodegenerative diseases or cognitive disorders. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects on neural pathways.
In conclusion, 6-(4-benzyloxyphenyl)nicotinic acid (CAS No. 1261900-35-9) represents a significant advancement in pharmaceutical chemistry due to its novel structure and promising biological activities. Its potential applications in metabolic regulation, inflammation modulation, and neuroprotection make it a compelling candidate for further research and development. As scientific understanding continues to evolve, this compound is poised to play an important role in addressing various health challenges.
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